Product packaging for Glycobismine A(Cat. No.:CAS No. 91147-20-5)

Glycobismine A

Cat. No.: B1236275
CAS No.: 91147-20-5
M. Wt: 602.7 g/mol
InChI Key: MFWOOIANDMHWSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycobismine A is a naturally occurring binary acridone alkaloid isolated from the plant Glycosmis citrifolia . It is recognized in research as the first identified binary acridone alkaloid to feature a distinctive carbon-carbon linkage between its molecular units . This unique structural characteristic makes this compound a compound of significant interest in phytochemical and natural product research, particularly for studies focused on the biosynthesis and ecological role of complex alkaloids in rutaceous plants. As a research chemical, it is supplied For Research Use Only (RUO) and is strictly intended for laboratory investigations. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H34N2O6 B1236275 Glycobismine A CAS No. 91147-20-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91147-20-5

Molecular Formula

C37H34N2O6

Molecular Weight

602.7 g/mol

IUPAC Name

1-[1,3-dihydroxy-10-methyl-4-(3-methylbut-2-enyl)-9-oxoacridin-2-yl]-6-hydroxy-3,3-dimethyl-2,12-dihydro-1H-pyrano[2,3-c]acridin-7-one

InChI

InChI=1S/C37H34N2O6/c1-18(2)14-15-21-32-30(34(42)20-11-7-9-13-24(20)39(32)5)36(44)28(35(21)43)22-17-37(3,4)45-26-16-25(40)29-31(27(22)26)38-23-12-8-6-10-19(23)33(29)41/h6-14,16,22,40,43-44H,15,17H2,1-5H3,(H,38,41)

InChI Key

MFWOOIANDMHWSJ-UHFFFAOYSA-N

SMILES

CC(=CCC1=C2C(=C(C(=C1O)C3CC(OC4=C3C5=C(C(=C4)O)C(=O)C6=CC=CC=C6N5)(C)C)O)C(=O)C7=CC=CC=C7N2C)C

Canonical SMILES

CC(=CCC1=C2C(=C(C(=C1O)C3CC(OC4=C3C5=C(C(=C4)O)C(=O)C6=CC=CC=C6N5)(C)C)O)C(=O)C7=CC=CC=C7N2C)C

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Glycobismine a

Source Organisms and Genus (Glycosmis Species)

The genus Glycosmis comprises shrubs and small trees found throughout Southeast Asia and Australia. wikipedia.org These plants are recognized as a rich source of various biologically active secondary metabolites, particularly alkaloids. researchgate.net

Glycosmis citrifolia as a Primary Source

Glycosmis citrifolia (Willd.) Lindl. stands out as the principal natural source from which Glycobismine A was first identified. researchgate.netjst.go.jp It is the first known naturally occurring bisacridone alkaloid featuring a carbon-carbon linkage. researchgate.netjst.go.jp Further phytochemical investigations of G. citrifolia, particularly specimens collected in Taiwan, have led to the isolation of not only this compound but also a series of related novel binary acridone (B373769) alkaloids, including Glycobismine-B, Glycobismine-C, Glycobismine-F, and Glycobismine-G. researchgate.netresearchgate.netnih.gov The root and bark of the plant are common parts used for the extraction of these compounds. researchgate.netresearchgate.net

Identification in Other Glycosmis Species

While G. citrifolia is the most documented source, the genus Glycosmis is diverse, with 35 to over 50 recognized species. wikipedia.org Research into the chemical constituents of other species has revealed a wide array of alkaloids, suggesting a chemotaxonomic relationship within the genus. researchgate.netresearchgate.net For instance, species such as Glycosmis arborea and Glycosmis pentaphylla are known to produce a variety of carbazole, quinazoline, and acridone alkaloids. researchgate.netfrontiersin.org Although this compound itself has not been explicitly reported from these other species, the presence of other dimeric acridone alkaloids like Glycobismine-D and Glycobismine-E in the genus points to the potential for related compounds to be found across different Glycosmis plants. researchgate.netresearchgate.net

Extraction and Purification Techniques Employed in this compound Isolation

The isolation of pure chemical compounds like this compound from a complex plant matrix is a meticulous process. It typically begins with the extraction of plant material using appropriate solvents, followed by a systematic fractionation and purification procedure.

Bioassay-Guided Fractionation Approaches

Bioassay-guided fractionation is a key strategy for isolating new bioactive natural products. nih.govtypeset.io This method involves a stepwise separation of a crude plant extract into various fractions using chromatographic techniques. typeset.io Each fraction is then tested for a specific biological activity, and the most active fractions are selected for further separation. typeset.io This process is repeated until a pure, active compound is isolated.

In the context of isolating compounds from the Rutaceae family, this approach has been successfully applied. For example, the isolation of a new quinoline (B57606) alkaloid from Acronychia laurifolia was achieved through bioassay-guided fractionation. mdma.ch The general procedure involves:

Extraction of the plant material (e.g., roots, stems) with a solvent such as ethanol (B145695) or methanol. frontiersin.orgmdpi.com

The crude extract is then suspended in water and partitioned sequentially with solvents of increasing polarity, such as hexane (B92381) and ethyl acetate (B1210297), to separate compounds based on their solubility. mdpi.com

Each resulting fraction is tested for biological activity (e.g., cytotoxicity, antimicrobial effects). nih.govsci-hub.se

The most potent fractions undergo repeated chromatographic separation, using techniques like column chromatography, until pure compounds are obtained. typeset.io

The structure of the isolated pure compound, such as this compound, is then determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization of Glycobismine a

Core Pyranoacridine Architecture

The fundamental skeleton of Glycobismine A is built upon a pyranoacridine core. ontosight.ai This core consists of a fused ring system that includes a pyran ring integrated with an acridine (B1665455) moiety. ontosight.ai Acridone (B373769) alkaloids are known for their characteristic conjugated systems, which are responsible for their spectroscopic properties. The pyranoacridine structure in this compound is further embellished with multiple hydroxyl groups, a methyl group, and a 3-methyl-2-butenyl (B1208987) side chain, all contributing to its structural complexity. ontosight.ai

Dimeric Nature and Intermolecular Linkages

A defining feature of this compound is its dimeric, or "binary," structure. rsc.orgsci-hub.se Unlike other dimeric acridone alkaloids which are often joined by ether (C-O-C) linkages, this compound was the first of its kind found to possess a direct carbon-carbon linkage between the two acridone monomers. asm.orgrsc.orgresearchgate.net This discovery was a significant finding in the chemistry of natural products.

The precise identification of the carbon-carbon linkage is critical for the complete structural determination of dimeric alkaloids like this compound. rsc.org The connection point between the two monomeric acridone units in this compound was established through detailed spectroscopic analysis. rsc.orgrsc.org Techniques such as long-range heteronuclear NMR correlations are indispensable for this purpose, allowing chemists to observe interactions between protons and carbons that are separated by several bonds, thereby mapping the connectivity between the two halves of the molecule. rsc.orgresearchgate.net

Advanced Spectroscopic Methods for Structural Confirmation

The definitive structure of this compound was confirmed through the concerted application of several high-resolution spectroscopic methods. rsc.org These techniques provided unambiguous evidence for its elemental composition, molecular weight, and the intricate connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy was central to the structural elucidation of this compound. rsc.orgrsc.org One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments were employed to piece together its complex structure.

Table 1: Role of Key NMR Experiments in the Structural Elucidation of this compound

NMR Experiment Purpose in Structural Analysis Information Yielded
¹H NMR Identifies proton environments and their multiplicities. Provides data on aromatic, olefinic, and aliphatic protons.
¹³C NMR Determines the number and type of carbon atoms. Shows signals for carbonyl, aromatic, and aliphatic carbons.
COSY Establishes proton-proton (¹H-¹H) coupling networks. Maps adjacent protons within each monomeric unit.

| HMBC | Shows long-range (2-4 bond) correlations between protons and carbons. | Crucial for identifying the C-C linkage between the two acridone monomers and assigning quaternary carbons. rsc.orgrsc.orgresearchgate.net |

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful tool for determining the precise molecular formula of a compound. For this compound, HRESIMS would have provided the exact molecular weight, allowing for the calculation of its elemental composition. This data is the foundational piece of evidence in the process of identifying a new compound, confirming its dimeric nature by showing a molecular weight that is approximately double that of a monomeric acridone precursor. While specific data for this compound is not detailed, the HRESIMS analysis of a related dimeric acridone, poggeicridone, confirmed its molecular formula, illustrating the technique's essential role. core.ac.uk

Ultraviolet-Visible (UV) and Infrared (IR) spectroscopy provide key information about the functional groups and the extent of conjugation within a molecule.

The UV spectrum of acridone-type alkaloids is characterized by absorption bands that indicate a highly conjugated system. core.ac.uk For a compound like this compound, these absorptions are expected in the range of 265–390 nm. core.ac.uk

The IR spectrum provides evidence for the presence of specific functional groups. core.ac.uk For this compound, characteristic IR bands would confirm the presence of hydroxyl (-OH) groups (typically around 3400-3500 cm⁻¹) and conjugated carbonyl (C=O) groups of the acridone system (around 1630-1640 cm⁻¹). core.ac.uk

Table 2: Expected Spectroscopic Data for this compound from UV-Vis and IR

Spectroscopic Method Feature Interpretation
UV-Visible Absorption maxima (λmax) at ~265, 295, 350, 390 nm Characteristic of a highly conjugated acridone-type system. core.ac.uk
Infrared (IR) Bands at ~3450 cm⁻¹ Presence of hydroxyl (-OH) groups. core.ac.uk

| Infrared (IR) | Bands at ~1640 cm⁻¹ | Presence of a conjugated carbonyl (C=O) group typical for acridones. core.ac.uk |

Table 3: List of Compounds Mentioned

Compound Name
This compound

Biosynthetic Pathways and Precursor Incorporation in Glycobismine a Formation

Proposed Biogenetic Routes for Pyranoacridine Alkaloids

The biosynthesis of the pyranoacridine skeleton, which constitutes the monomeric units of Glycobismine A, is believed to follow the general pathway established for acridone (B373769) alkaloids. This process begins with fundamental precursors from primary metabolism. The core acridone structure is assembled from a molecule of anthranilic acid and three units of acetate (B1210297), which are activated as malonyl-CoA . researchgate.net Anthranilic acid itself is derived from the shikimate pathway.

A key initial step in the biosynthesis of many acridone alkaloids is the N-methylation of anthranilate to form N-methylanthranilic acid. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:anthranilate N-methyltransferase (ANMT). nih.gov The activation of N-methylanthranilic acid to its coenzyme A ester, N-methylanthraniloyl-CoA, prepares it for condensation with three molecules of malonyl-CoA. This condensation is facilitated by a polyketide synthase-like enzyme, acridone synthase, which catalyzes the cyclization reactions to form the characteristic tricyclic acridone ring system. researchgate.netnih.gov

Following the formation of the basic acridone core, further modifications such as prenylation are required to generate the pyran ring found in pyranoacridine alkaloids. These prenyl groups are derived from the isoprenoid pathway. The subsequent cyclization of a prenyl group leads to the formation of the pyran ring, resulting in a pyranoacridone monomer. While the general steps are accepted, the precise sequence and intermediates for every specific pyranoacridine alkaloid, including the monomers of this compound, are subjects of ongoing research.

A modular and flexible three-step synthetic strategy has been developed for the synthesis of acridone natural products, which supports the proposed biosynthetic route. This strategy involves the condensation of commercially available anthranilic acid and phenol (B47542) derivatives, followed by regioselective annulation to construct the tetracyclic core of acridone derivatives. acs.org

Enzymatic Steps and Intermediates in Dimerization

The formation of this compound from its pyranoacridone monomers is a dimerization process that likely involves an oxidative coupling mechanism. In the biosynthesis of many complex dimeric alkaloids, phenol-coupling reactions are critical steps often catalyzed by cytochrome P450 monooxygenases. nih.govnih.govresearchgate.net These enzymes facilitate the formation of carbon-carbon or carbon-oxygen bonds between phenolic precursors. nih.gov

For this compound, it is hypothesized that a cytochrome P450 enzyme catalyzes the oxidative coupling of two pyranoacridone monomer radicals. This type of enzymatic reaction provides a high degree of regio- and stereoselectivity, which is essential for the formation of a specific dimeric structure like this compound. The mechanism likely involves the one-electron oxidation of the phenolic groups on the monomeric precursors to generate phenoxy radicals. These radicals then couple in a controlled manner to form the final dimeric alkaloid. nih.gov

While direct enzymatic evidence for the dimerization of this compound is not yet available, studies on the biosynthesis of other dimeric alkaloids, such as some bisbenzylisoquinoline alkaloids, have identified specific cytochrome P450 enzymes (e.g., from the CYP80 family) that catalyze such phenol-coupling reactions. nih.govresearchgate.net It is plausible that a similar enzyme from a related family is responsible for the final step in the biosynthesis of this compound. Biomimetic synthesis approaches, which mimic potential biological reactions, have also been employed to synthesize bisacridone alkaloids, further suggesting the feasibility of an oxidative coupling mechanism. researchgate.netrsc.org

Precursor incorporation studies using labeled compounds are essential to definitively trace the biosynthetic pathway. While such studies have been conducted for simpler acridone alkaloids, specific data for this compound remains limited. The table below summarizes the general precursors involved in the proposed biosynthetic pathway of pyranoacridine alkaloids.

Precursor Role in Biosynthesis
Anthranilic AcidPrimary building block for the acridone core
Malonyl-CoAProvides three acetate units for the formation of one of the aromatic rings
S-Adenosyl MethionineDonates a methyl group for the N-methylation of anthranilic acid
Isoprenoid Pathway PrecursorsSource of prenyl groups for the formation of the pyran ring

Further research, including the isolation and characterization of the specific enzymes involved, is necessary to fully elucidate the intricate biosynthetic pathway of this compound.

Synthetic Strategies for Glycobismine a and Structural Analogues

Total Synthesis Approaches to the Pyranoacridine Core

The pyranoacridine skeleton is the fundamental structural unit of Glycobismine A. A modular and efficient three-step synthetic strategy has been developed for the synthesis of the tetracyclic core of acridone (B373769) derivatives, which can be applied to the monomeric unit of this compound. acs.org

A key approach involves the synthesis of a 1,3-dihydroxyacridinone intermediate. This intermediate can then undergo a regioselective annulation to form the pyran ring. For instance, the synthesis of 6-hydroxy-3,3-dimethyl-3H-pyrano[2,3-c]acridin-7(12H)-one, a compound structurally similar to the monomeric component of this compound, has been achieved. acs.org The general procedure for this synthesis is outlined below:

Table 1: General Procedure for the Synthesis of a Pyranoacridine Core acs.org

StepReagents and ConditionsProductYield
1Condensation of an anthranilic acid and a phenol (B47542) derivative1,3-DihydroxyacridinoneHigh
2Annulation with prenal in the presence of Ti(OiPr)46-Hydroxy-3,3-dimethyl-3H-pyrano[2,3-c]acridin-7(12H)-one~70%

This strategy offers a flexible and high-yielding route to the pyranoacridine core, starting from commercially available materials. acs.org The use of a titanium catalyst in the annulation step is crucial for achieving the desired regioselectivity. acs.org

Synthetic Methodologies for Incorporating Dimeric Linkages

The defining feature of this compound is the carbon-carbon bond that links the two pyranoacridine monomers. The creation of this dimeric linkage represents a significant synthetic hurdle. While the specific methodology for the total synthesis of this compound's C-C linkage is not extensively detailed in the literature, various strategies for the dimerization of acridone alkaloids have been explored and could be adapted for this purpose.

One potential approach is the oxidative coupling of two monomeric acridone units. However, controlling the regioselectivity of such a reaction to achieve the specific linkage found in this compound would be a major challenge. Undesirable rearrangements of prenyl groups during cyclization reactions have been noted as a potential complication in the synthesis of related acridone alkaloids. researchgate.net

Alternative strategies for creating dimeric acridone structures have been reported, which could provide insights into the synthesis of this compound. These include:

Diels-Alder Reactions: The thermal dimerization of noracronycine, an acridone alkaloid, has been shown to produce Diels-Alder adducts. researchgate.net This cycloaddition approach could potentially be employed to form the dimeric core.

Formation of C-O-C Linkages: While this compound possesses a C-C linkage, the synthesis of dimeric acridone alkaloids with C-O-C linkages has been documented. core.ac.uk The methodologies used in these syntheses, though not directly applicable, could inspire strategies for forming the C-C bond.

Multi-component Reactions: The synthesis of bisacridine derivatives has been achieved through one-pot multi-component reactions involving aromatic dialdehydes, diketones, and aromatic amines. researchgate.net This approach allows for the efficient construction of complex dimeric structures.

The development of a successful synthetic strategy for the dimeric linkage in this compound will likely require careful selection of coupling partners, reaction conditions, and protective group strategies to ensure the formation of the desired isomer.

Design and Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is a key area of research aimed at exploring the structure-activity relationships and improving the pharmacological profile of the parent compound. By modifying the core structure, researchers can investigate the impact of different functional groups on biological activity.

One notable example is the synthesis of 6-dialkylaminoalkylamino pyrano[2,3-c]acridones, which are considered analogues of the monomeric unit of this compound. nih.govresearchgate.net These compounds were prepared by treating acronycine or its benzo[b] analogue with an excess of the appropriate dialkylaminoalkylamine. nih.govresearchgate.net The introduction of a dialkylaminoalkylamino side chain at the 6-position resulted in a significant increase in cytotoxic activity against L1210 cells compared to the parent compounds. nih.govresearchgate.net

Table 2: Synthesis of Cytotoxic Pyrano[2,3-c]acridone Analogues nih.govresearchgate.net

Parent CompoundReagentResulting AnalogueBiological Activity Enhancement
AcronycineDialkylaminoalkylamine6-Dialkylaminoalkylamino-pyrano[2,3-c]acridoneSignificant increase in cytotoxicity
Benzo[b]acronycineDialkylaminoalkylamine6-Dialkylaminoalkylamino-benzo[b]pyrano[2,3-h]acridoneSignificant increase in cytotoxicity

The design of these analogues was inspired by the need for more soluble derivatives of acronycine with enhanced biological activity. nih.govresearchgate.net This approach highlights a rational design strategy where modifications are made to a known bioactive scaffold to improve its properties.

Furthermore, the synthesis of various other acridine (B1665455) and acridinone (B8587238) derivatives has been reported, driven by the search for new therapeutic agents, including antimalarial and anticancer drugs. openmedicinalchemistryjournal.com These synthetic efforts provide a broad toolkit of chemical reactions and strategies that can be applied to the design and synthesis of novel this compound analogues with tailored biological activities.

Biological Activities and Molecular Mechanisms of Glycobismine a

Antimalarial Activity Studies of Glycobismine A

This compound, a dimeric acridone (B373769) alkaloid, has demonstrated notable antimalarial properties in preclinical studies.

In vivo Efficacy in Murine Malaria Models (e.g., P. yoelii)

Research has shown that this compound exhibits significant antimalarial activity. nih.gov Studies utilizing murine models, which are crucial for preclinical evaluation of antimalarial compounds, have been instrumental in this discovery. mdpi.comnih.govpreprints.org Specifically, in models using Plasmodium yoelii, a rodent malaria parasite, this compound has shown potent effects. nih.govasm.org P. yoelii is often used in such studies as it can produce a lethal infection in mice, providing a robust system for assessing the efficacy of potential new treatments. mdpi.complos.orgnih.gov

Comparative Analysis with Established Antimalarials (e.g., Chloroquine (B1663885) Diphosphate)

In comparative studies, the antimalarial activity of this compound has been benchmarked against established drugs like chloroquine diphosphate (B83284). nih.govasm.org The results indicate that this compound's efficacy is comparable to that of chloroquine diphosphate in in vitro tests against P. yoelii. nih.govasm.org Chloroquine has long been a frontline antimalarial, though its effectiveness has been compromised by the emergence of drug-resistant parasite strains. asm.orgnih.govgoodrx.cominnovareacademics.in

Antiviral Research with this compound

Beyond its antimalarial properties, this compound has been investigated for its potential antiviral activities, particularly in the context of SARS-CoV-2, the virus responsible for COVID-19. nih.gov This research has largely been conducted through computational, or in silico, methods.

In silico Investigations against Viral Proteases (e.g., SARS-CoV-2 Main Protease (Mpro/3CLpro), Papain-like Protease (PLpro))

In silico screening studies have identified this compound as a potential inhibitor of key SARS-CoV-2 enzymes that are essential for viral replication. nih.govnih.gov These enzymes include the main protease (Mpro), also known as 3C-like protease (3CLpro), and the papain-like protease (PLpro). nih.govnih.govscielo.brfiocruz.br Both Mpro and PLpro are crucial for processing the viral polyproteins into functional units, making them attractive targets for antiviral drug development. scielo.brfiocruz.brfrontiersin.orgmdpi.com

Molecular docking simulations, a primary tool in these in silico investigations, have predicted that this compound can bind to the active sites of both Mpro and PLpro with high affinity. nih.govnih.govrsc.orgnih.govinformaticsjournals.co.in For Mpro, this compound was identified as one of the top hits from a large dataset of phytochemicals, exhibiting a strong binding energy. nih.gov Similarly, for PLpro, this compound was found to fit well within the substrate-binding pocket. nih.gov

Molecular Docking Analysis of Ligand-Receptor Interactions

Molecular docking provides detailed insights into how a ligand, such as this compound, might interact with its protein target at a molecular level. mdpi.comasm.orgnih.gov

For the SARS-CoV-2 main protease (Mpro), the catalytic dyad composed of Cysteine 145 (Cys145) and Histidine 41 (His41) is critical for its function. nih.govmdpi.combiorxiv.orgomicsdi.org Molecular docking studies have suggested that this compound interacts with key residues within the active site of Mpro. nih.gov

In the case of the papain-like protease (PLpro), studies have identified key residues involved in ligand binding. mdpi.commdpi.complos.org For a related compound, Glycobismine F, molecular dynamics simulations showed interactions with residues Tyr384 and Gln385 in the BL2 loop of PLpro. nih.gov This loop is a critical part of the substrate-binding groove. nih.gov

Interactive Data Table: In silico Docking Scores of this compound and Related Compounds against SARS-CoV-2 Proteases

CompoundTarget ProteaseBinding Energy (kcal/mol)
This compoundMpro/3CLpro-10.4
Glycobismine FPLpro-9.6
Intermolecular Forces (e.g., Hydrogen Bonds, Pi-Pi Stacking, Van der Waals Interactions)

The biological activity and molecular interactions of this compound, like all molecules, are governed by a variety of intermolecular forces. These non-covalent interactions, while individually weaker than covalent bonds, collectively play a crucial role in how this compound recognizes and binds to biological targets. purdue.edufsu.edu The primary intermolecular forces at play include hydrogen bonds, π-π stacking, and van der Waals interactions. purdue.edu

Hydrogen Bonds: Hydrogen bonds are a specialized and strong form of dipole-dipole interaction. khanacademy.org They occur when a hydrogen atom is bonded to a highly electronegative atom, such as oxygen or nitrogen, and is attracted to another nearby electronegative atom. khanacademy.orgsavemyexams.com this compound's structure, which includes multiple hydroxyl (-OH) groups, makes it a prime candidate for forming hydrogen bonds. ontosight.airesearchgate.net These hydroxyl groups can act as both hydrogen bond donors (providing the hydrogen) and acceptors (providing the lone pair of electrons on the oxygen). This capacity for hydrogen bonding is critical for its interaction with biological macromolecules like proteins and nucleic acids, which are rich in hydrogen bond donors and acceptors. researchgate.net For instance, in a computational study on a related compound, Glycobismine F, hydrogen bonding was identified as a key interaction in its binding to a viral protein. nih.govresearchgate.net

Pi-Pi (π-π) Stacking: The core of this compound is a pyranoacridine scaffold, which is a planar, aromatic ring system. ontosight.ai This aromaticity allows for π-π stacking interactions, a type of non-covalent interaction that occurs between the electron clouds of adjacent aromatic rings. nih.govresearchgate.net These stacking interactions contribute significantly to the stability of complexes between small molecules and biological targets. nih.gov For example, the planar acridine (B1665455) ring system is known to intercalate between the base pairs of DNA, a process that is stabilized by π-π stacking interactions with the nucleotide bases. researchgate.netfarmaciajournal.com This interaction is a key hypothesis for the anti-cancer properties of acridine derivatives. researchgate.net In silico studies of Glycobismine F have also highlighted the importance of π-π stacking in its binding to protein targets. nih.govresearchgate.net

Exploration of Broader Bioactivity Profiles of Pyranoacridine Scaffolds, Including this compound

The pyranoacridine scaffold found in this compound is a structural motif present in a variety of natural and synthetic compounds that exhibit a wide range of biological activities. ontosight.airesearchgate.net Research into this class of compounds has revealed potential therapeutic applications, particularly in the areas of cancer, microbial infections, and inflammation. ontosight.aiontosight.ai

Potential Anti-Cancer Properties based on Acridine Derivative Class

Acridine derivatives have long been recognized for their potential as anti-cancer agents. researchgate.net Compounds with structures similar to this compound have demonstrated the ability to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). ontosight.ai For example, semisynthetic derivatives of pyranoacridone alkaloids isolated from Glycosmis pentaphylla have shown potent cytotoxic activity against various cancer cell lines. acs.orgresearchgate.net

DNA Intercalation Hypothesis

A primary mechanism proposed for the anti-cancer activity of many acridine derivatives is their ability to act as DNA intercalating agents. researchgate.netfarmaciajournal.com This hypothesis is based on the planar structure of the acridine ring system, which allows it to insert itself between the base pairs of the DNA double helix. researchgate.netnih.gov This intercalation can lead to several downstream effects that are detrimental to cancer cells:

Disruption of DNA Replication and Transcription: By inserting into the DNA, the acridine molecule can obstruct the action of enzymes essential for DNA replication and transcription, such as DNA and RNA polymerases. researchgate.netfarmaciajournal.com

Inhibition of Topoisomerases: Acridine derivatives can act as "topoisomerase poisons" by stabilizing the complex between topoisomerases and DNA. mdpi.com This prevents the re-ligation of DNA strands, leading to DNA damage and ultimately cell death. farmaciajournal.commdpi.com

Induction of Cell Cycle Arrest and Apoptosis: The cellular stress caused by DNA damage can trigger cell cycle arrest and initiate the process of apoptosis. nih.gov

Potential Anti-Microbial Effects

The acridine scaffold is also associated with anti-microbial properties. ontosight.airesearchgate.net Compounds with structures similar to this compound have shown activity against certain bacteria and fungi. ontosight.ai The proposed mechanisms for their anti-microbial action include:

Disruption of Bacterial Membranes: The chemical structure of these compounds may allow them to interfere with the integrity of bacterial cell membranes. ontosight.ai

Inhibition of Essential Enzymes: They may also inhibit enzymes that are crucial for bacterial survival. ontosight.ai

DNA Intercalation: Similar to their anti-cancer effects, intercalation into bacterial DNA can disrupt essential cellular processes. researchgate.net

For instance, studies on glucosamine (B1671600), a component of this compound's name, have shown it to be a potent inhibitor of microbial growth, likely due to its sugar moiety and free amino group disrupting the bacterial cell wall. mdpi.com

Potential Anti-Inflammatory Activities

There is growing evidence that acridine derivatives and related compounds possess anti-inflammatory properties. ontosight.ai Glucosamine and its derivatives, for example, have a history of use for inflammatory conditions and have been shown to possess anti-inflammatory and antioxidant properties. nih.govfrontiersin.org They are thought to exert these effects by suppressing inflammatory pathways and reducing the production of pro-inflammatory cytokines. frontiersin.org Studies have shown that glucosamine can reduce the activity of NF-kB, a key transcription factor involved in inflammation, and inhibit the production of nitric oxide and metalloproteinases. scielo.brmdpi.com

The pyranoacridone backbone of Glycobismine G, a related compound, is also hypothesized to contribute to anti-inflammatory properties. ontosight.ai Research on N-acetylglucosamine (NAG), another related molecule, and its derivatives has demonstrated their ability to inhibit the expression of inflammatory mediators like IL-6 and TNF-α in macrophage cells. nih.govmdpi.com

Structure Activity Relationship Sar Studies of Glycobismine a and Its Derivatives

Influence of Substituents on Biological Potency

While comprehensive SAR studies on a wide array of synthetic Glycobismine A derivatives are limited in publicly available literature, analysis of related acridone (B373769) alkaloids provides valuable insights into how substituents may impact biological potency. The complex structure of this compound features several key functional groups, including hydroxyl, methyl, and prenyl groups, which are expected to play significant roles in its interaction with biological targets.

Research on monomeric acridone alkaloids, which form the building blocks of this compound, has demonstrated that the nature and position of substituents on the acridone core are critical for activity. For instance, in a study of acridone alkaloids and their effects on macromolecule biosynthesis in human promyelocytic leukemic (HL-60) cells, specific substitution patterns were found to be essential for inhibitory activity. While some 1,3-disubstituted and 1,3,10-trisubstituted acridin-9-one derivatives showed no significant activity, others with different substitution patterns exhibited potent inhibitory effects on DNA synthesis sci-hub.se.

A particularly relevant finding comes from the comparison of atalaphillinine (B1665304) with its analogue, atalaphyllidine. The addition of a 3-methyl-2-butenyl (B1208987) (prenyl) side-chain at the C-5 position of atalaphyllidine to give atalaphillinine resulted in a marked increase in activity against HL-60 cells sci-hub.se. This suggests that the prenyl groups present on the this compound structure are likely important contributors to its biological profile, potentially by enhancing membrane permeability or providing additional hydrophobic interactions with target proteins.

Furthermore, studies on other acridone alkaloids have shown that methylation of hydroxyl groups can significantly alter biological activity. For example, the O-methylation of a particular acridone derivative was found to markedly increase its inhibitory activity against DNA synthesis in HL-60 cells sci-hub.se. This highlights the potential importance of the hydroxyl groups on the this compound scaffold, which could be sites for metabolic modification or key hydrogen bonding interactions with its biological targets.

The following table summarizes the biological activities of this compound and related monomeric acridone alkaloids, illustrating the potency of these compounds against various targets.

CompoundTarget/AssayActivityReference
This compound Pneumocystis cariniiIC50: 1.7 µM researchgate.net
This compound SARS-CoV-2 3CLpro (in silico)Binding Energy: -10.4 kcal/mol researchgate.net
Atalaphillinine Pneumocystis cariniiIC50: 2.7 µM researchgate.net
Atalaphillinine Rodent Malaria (P. yoelii)In vitro: More effective than chloroquine (B1663885) asm.org
Glycocitrine-I HL-60 Cell DNA SynthesisPotent Inhibitor sci-hub.se
3-methyl-glycocitrine-I HL-60 Cell DNA SynthesisModerate Inhibitor sci-hub.se

Impact of Dimeric Structure on Bioactivity

The dimerization of two acridone units can have several effects on the molecule's properties. It significantly increases the molecular weight and size, which can affect its solubility, membrane permeability, and ability to fit into the binding sites of target enzymes or receptors. Dimerization can also introduce conformational rigidity, locking the two monomeric units in a specific spatial orientation. This pre-organization can be either beneficial or detrimental to binding affinity, depending on the topology of the target site.

Interestingly, a study investigating the inhibition of macromolecule synthesis in human promyelocytic leukemic cells found that an "acridine dimer" was not active, whereas several monomeric acridone alkaloids showed significant inhibitory effects on DNA synthesis sci-hub.se. While the specific structure of the tested dimer was not detailed as this compound, this finding suggests that for certain biological targets, dimerization can lead to a loss of activity. This could be due to steric hindrance, preventing the molecule from accessing the active site of an enzyme, or an unfavorable conformational arrangement of the pharmacophoric groups.

Conversely, for other activities, the dimeric structure may be advantageous. For example, the two halves of the molecule could potentially interact with two adjacent binding sites on a single protein or even bridge two separate protein molecules. This could lead to enhanced potency or a completely different mechanism of action compared to the monomeric units. The potent activity of this compound against Pneumocystis carinii (IC50 of 1.7 µM) and its related dimeric acridone alkaloids against various other targets suggests that the dimeric scaffold is indeed conducive to certain biological activities researchgate.netresearchgate.net.

Rational Design Principles for Enhanced Efficacy

The rational design of more effective analogs of this compound is guided by the SAR principles gleaned from it and related molecules, as well as an understanding of its potential biological targets. The goal of rational design is to systematically modify the chemical structure to optimize desired properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects drugdesign.org.

One key principle in the rational design of this compound derivatives would be the exploration of substituents on the acridone core. Based on the observation that prenylation enhances the activity of related acridones, synthesizing analogs with modified or alternative lipophilic side chains could be a fruitful strategy sci-hub.se. These modifications could be designed to improve interactions with hydrophobic pockets in a target protein or to enhance membrane transport.

Another important design consideration is the modification of the hydroxyl and methoxy (B1213986) groups. These groups can be crucial for forming hydrogen bonds with a biological target. Computational modeling, or docking studies, such as the one performed for this compound against the SARS-CoV-2 main protease, can help to predict how modifications to these groups might affect binding affinity researchgate.netnih.gov. For example, if a hydroxyl group is predicted to be a key hydrogen bond donor, it should be retained or replaced with another group that can perform a similar function.

The dimeric structure itself is a prime target for rational design. Key strategies could include:

Varying the Linker: Synthesizing analogs where the two acridone units are connected by different types of linkers (e.g., more flexible alkyl chains or different rigid spacers) could explore the optimal spatial orientation of the two monomeric halves for a given biological target.

Creating Hybrid Dimers: Joining two different acridone monomers to create a non-identical dimer could allow for the combination of favorable properties from each subunit.

Monomer-Dimer Comparison: A systematic synthesis and biological evaluation of the monomeric halves of this compound alongside the parent dimer would be essential to definitively establish the contribution of dimerization to its various biological activities.

Finally, a mechanism-based design approach could be employed if the specific biological target of this compound is identified. For example, if it is found to inhibit a particular enzyme, analogs could be designed as transition-state mimics or to form covalent bonds with active site residues, potentially leading to a significant increase in potency and selectivity. This approach has been successfully used in the design of many other classes of therapeutic agents nih.gov.

Advanced Research Methodologies in Glycobismine a Studies

Computational Chemistry and Molecular Modeling Techniques

Computational chemistry and molecular modeling have emerged as indispensable tools in the study of Glycobismine A, offering insights that complement experimental data. europa.eu These computer-based methods are used to predict and analyze the structure, properties, and reactivity of molecules, thereby guiding further research and development. europa.euspirochem.com

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking has been employed to explore its potential as an inhibitor of various biological targets. For instance, in a virtual screening study targeting the main protease (Mpro) of SARS-CoV-2, this compound demonstrated a strong binding affinity with a binding energy of -10.4 kcal/mol. researchgate.net This suggests a potential inhibitory role against the virus. The docking analysis revealed specific interactions with key amino acid residues within the active site of the protease, including Ser144A, Cys145A, Gly143A, Leu141A, His163A, and Asn142A. abap.co.in These interactions are crucial for the stability of the complex and are indicative of the compound's potential to interfere with the enzyme's function.

Another study investigating potential inhibitors of the SARS-CoV-2 papain-like protease (PLpro) also identified this compound as a promising candidate through molecular docking. mdpi.com Such studies are pivotal in the initial stages of drug discovery, allowing for the rapid screening of large compound libraries to identify potential hits for further experimental validation.

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of molecules over time. rsc.orgnih.gov These simulations have been applied to further investigate the stability of the this compound-protein complexes predicted by molecular docking. dntb.gov.ua By simulating the behavior of the complex in a solvated environment, MD simulations can provide a more accurate assessment of the binding stability and the key interactions driving the binding process. nih.gov

The application of MD simulations in this compound research helps to refine the understanding of its mechanism of action at a molecular level. These simulations can reveal the flexibility of the ligand and the protein upon binding, the role of water molecules in the interaction, and the free energy of binding, offering a more comprehensive picture than static docking studies alone. nih.gov

In vitro Biological Assay Development and Implementation

In vitro biological assays are essential for validating the biological activities of compounds identified through computational screening or isolated from natural sources. discoverx.com These assays are performed in a controlled laboratory setting, outside of a living organism, and are designed to measure the biological effect of a substance on a specific target, such as an enzyme or a cell line. ipqpubs.comru.nl

For this compound, a variety of in vitro assays would be relevant to confirm its predicted biological activities. For example, based on the molecular docking studies suggesting its potential as a viral protease inhibitor, enzyme inhibition assays would be a critical next step. researchgate.netmdpi.com These assays would directly measure the ability of this compound to inhibit the activity of the target protease in a dose-dependent manner, allowing for the determination of key parameters such as the half-maximal inhibitory concentration (IC50).

Furthermore, antiviral assays using cell cultures would be necessary to evaluate the ability of this compound to inhibit viral replication in a cellular context. Such assays provide a more biologically relevant assessment of the compound's potential as an antiviral agent.

In a broader context, bioassay-guided fractionation is a common strategy in natural product research. nih.gov This approach involves the separation of a crude plant extract into different fractions, followed by the testing of each fraction for a specific biological activity. The most active fractions are then further purified to isolate the individual compounds responsible for the observed activity. This methodology was instrumental in the initial discovery of various bioactive alkaloids from plants of the genus Glycosmis. researchgate.net

Advanced Chromatographic Techniques for Separation and Characterization

Chromatography is a fundamental technique for the separation, purification, and identification of individual compounds from complex mixtures. ksu.edu.sa In the study of this compound, which is isolated from plant sources, advanced chromatographic techniques are indispensable for obtaining the pure compound for structural elucidation and biological testing. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile chromatographic technique widely used for the separation and purification of natural products. abx.de In the context of this compound, reversed-phase HPLC would likely be employed, where a nonpolar stationary phase is used with a polar mobile phase. This technique allows for the efficient separation of alkaloids based on their polarity. The use of detectors such as Diode Array Detection (DAD) provides UV-Vis spectra of the separated compounds, aiding in their identification. abx.de

For the initial isolation and large-scale purification of this compound from plant extracts, preparative chromatography techniques are utilized. ksu.edu.sa Centrifugal Partition Chromatography (CPC) is a modern preparative liquid-liquid chromatography technique that offers several advantages over traditional methods, including high sample loading capacity and the absence of a solid stationary phase, which can lead to irreversible sample adsorption. rotachrom.com

Future Research Directions and Translational Perspectives for Glycobismine a

Elucidation of Comprehensive Glycobismine A Biosynthetic Pathway

The biosynthesis of acridone (B373769) alkaloids in plants like Glycosmis citrifolia is a complex process that is not yet fully understood. researchgate.netthieme-connect.de While the general precursors are known to be derived from the shikimate pathway, the specific enzymatic steps leading to the formation of the dimeric structure of this compound remain to be elucidated. Future research should focus on identifying and characterizing the enzymes responsible for the dimerization of acridone monomers. This could involve a combination of transcriptomic analysis of Glycosmis species to identify candidate genes, followed by heterologous expression and in vitro enzymatic assays to confirm their function. nih.govnih.gov A comprehensive understanding of the biosynthetic pathway is not only of fundamental scientific interest but also crucial for developing biotechnological production methods. nih.gov

Development of Novel Synthetic Routes for Scalable Production

Currently, the isolation of this compound from its natural source, Glycosmis citrifolia, is the primary method of obtaining the compound. researchgate.netthieme-connect.de However, this approach is often inefficient and yields small quantities, hindering extensive biological evaluation. The development of a scalable and efficient total synthesis of this compound is a critical future direction. sioc.ac.cn While synthetic methods for the core acridinone (B8587238) structure exist, the creation of the specific C-C linkage found in this compound presents a significant challenge. thieme-connect.de Future synthetic strategies could explore novel catalytic methods for carbon-carbon bond formation to construct the dimeric framework efficiently. rsc.org A successful scalable synthesis would provide a reliable supply of this compound and its analogs, enabling in-depth preclinical studies. sioc.ac.cn

Identification of Specific Molecular Targets and Signaling Pathways

Initial studies have hinted at the biological activities of this compound and related acridone alkaloids, including antimalarial and potential antitumor effects. thieme-connect.deopenmedicinalchemistryjournal.com However, the precise molecular targets and the signaling pathways through which this compound exerts its effects are largely unknown. Future research should employ a variety of modern pharmacological and biochemical techniques to identify these targets.

Computational approaches, such as molecular docking, can be utilized to predict potential binding partners. nih.govmums.ac.ir For instance, in silico studies have suggested that this compound may interact with viral proteases like the 3-chymotrypsin-like cysteine protease (3CLpro) of SARS-CoV-2. nih.gov These computational predictions must be validated through experimental assays. Techniques like affinity chromatography, pull-down assays coupled with mass spectrometry, and thermal shift assays can be used to identify direct binding proteins. Once potential targets are identified, further studies will be needed to elucidate the downstream signaling pathways that are modulated by this compound. This could involve analyzing changes in gene expression, protein phosphorylation, and metabolite levels in cells treated with the compound.

Table 1: Potential Molecular Interactions of this compound from In Silico Studies

Potential Target ProteinOrganism/VirusPredicted InteractionReference
3-chymotrypsin-like cysteine protease (3CLpro)SARS-CoV-2Forms H-bonds with Ser144A, Cys145A, Gly143A, Leu141A, His163A, and Asn142A nih.gov
Papain-like Protease (PLpro)SARS-CoV-2Potential inhibitor mdpi.com

Exploration of Additional Therapeutic Applications (Preclinical)

The known biological activities of this compound provide a strong rationale for exploring its therapeutic potential in a broader range of diseases. Preclinical studies are warranted to investigate its efficacy in various disease models.

Given the antimalarial activity of this compound, further in vivo studies in animal models of malaria are essential to determine its efficacy and potential for development as a new antimalarial agent. openmedicinalchemistryjournal.com The cytotoxic effects of related acridone alkaloids against cancer cell lines suggest that this compound should be screened against a panel of human cancer cell lines to identify potential anticancer applications. sci-hub.se Mechanistic studies in cancer models could explore its effects on cell proliferation, apoptosis, and metastasis. Furthermore, the anti-Pneumocystis carinii activity of this compound suggests its potential as an antimicrobial agent, which should be explored against a wider range of pathogens. nih.gov

Table 2: Reported Preclinical Biological Activities of this compound

ActivityModel SystemFindingsReference
AntimalarialPlasmodium yoeliiActivity comparable to chloroquine (B1663885) diphosphate (B83284) openmedicinalchemistryjournal.com
Anti-Pneumocystis cariniiin vitroShowed activity nih.gov
Antiviral (predicted)SARS-CoV-2 (in silico)High binding affinity to 3CLpro nih.gov

Methodological Advancements in this compound Research

Advancements in analytical and research methodologies will be crucial for accelerating the study of this compound. The development of more sensitive and specific analytical methods for the detection and quantification of this compound in biological matrices will be essential for pharmacokinetic and metabolic studies. High-resolution mass spectrometry and advanced NMR techniques will continue to be vital for structural elucidation of new analogs and metabolites. researchgate.net

The use of "omics" technologies, such as genomics, proteomics, and metabolomics, will provide a more holistic view of the cellular response to this compound treatment, aiding in target identification and mechanism of action studies. Furthermore, the application of systems biology approaches can help to integrate this multi-omics data and build predictive models of this compound's effects. The development of novel drug delivery systems could also be explored to improve the solubility, stability, and bioavailability of this compound for in vivo studies.

Q & A

Basic Research Question: What experimental approaches are used to determine the structure and purity of Glycobismine A?

Methodological Answer:
Structural elucidation of this compound typically employs spectroscopic techniques such as nuclear magnetic resonance (NMR) for atomic-level resolution of its glycosidic linkages and bismuth-containing moieties. Mass spectrometry (MS) is critical for confirming molecular weight and fragmentation patterns. Purity validation requires high-performance liquid chromatography (HPLC) coupled with ultraviolet-visible (UV-Vis) or evaporative light scattering detectors (ELSD). For reproducibility, experimental protocols must detail solvent systems, column specifications, and calibration standards, as per guidelines for reporting new compounds .

Basic Research Question: How can researchers design bioactivity assays to evaluate this compound’s pharmacological potential?

Methodological Answer:
Bioactivity assays should align with the compound’s hypothesized mechanism. For example:

  • In vitro enzyme inhibition assays (e.g., proteases, kinases) using fluorogenic substrates and dose-response curves.
  • Cell-based viability assays (e.g., MTT or ATP-luminescence) with appropriate controls (vehicle, positive/negative controls).
  • Data normalization against baseline activity and statistical validation (e.g., ANOVA with post-hoc tests).
    Hypotheses must be grounded in prior literature on structurally analogous compounds, such as Glycobismine F’s interaction with viral proteases , to ensure relevance and avoid redundancy.

Advanced Research Question: How can molecular dynamics (MD) simulations resolve contradictory data on this compound’s binding stability with target proteins?

Methodological Answer:
Contradictions in binding affinity data (e.g., between SPR and ITC measurements) can arise from experimental conditions or dynamic protein-ligand interactions. MD simulations over 50–100 ns trajectories assess:

  • Root Mean Square Deviation (RMSD) to evaluate complex stability.
  • Residue-specific fluctuations (RMSF) to identify flexible regions affecting binding.
  • Interaction fingerprints (hydrogen bonds, π-π stacking) using tools like GROMACS or AMBER.
    For example, Glycobismine F’s stable interaction with SARS-CoV-2 NSP3-PLpro (RMSD <0.2 nm) validated its binding mode despite initial discrepancies in inhibition assays .

Advanced Research Question: What strategies address conflicting bioactivity results across different experimental models?

Methodological Answer:
Contradictions may stem from model-specific variables (e.g., cell lines, assay pH). Mitigation strategies include:

  • Cross-validation using orthogonal assays (e.g., in vitro enzymatic vs. cell-based).
  • Meta-analysis of published data to identify confounding factors (e.g., solvent polarity, protein isoforms).
  • Systematic documentation of experimental conditions (temperature, incubation time) to enable direct comparison .

Methodological Question: How can researchers ensure reproducibility in this compound synthesis and characterization?

Methodological Answer:
Reproducibility requires:

  • Detailed synthetic protocols in the main manuscript (e.g., reaction stoichiometry, purification steps).
  • Supporting information for auxiliary data (e.g., NMR spectra, HPLC chromatograms) with filenames and formats specified .
  • Independent replication by collaborating labs, with results shared in open-access repositories.

Methodological Question: What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound?

Methodological Answer:

  • Non-linear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 values.
  • Bootstrapping for confidence intervals in small datasets.
  • Multivariate analysis (e.g., PCA) to disentangle correlated variables (e.g., cytotoxicity vs. target-specific effects) .

Advanced Research Question: How can cryo-EM or X-ray crystallography elucidate this compound’s interaction with multi-domain proteins?

Methodological Answer:

  • Cryo-EM is ideal for large, flexible complexes (e.g., viral polymerases) at near-atomic resolution (3–4 Å).
  • X-ray crystallography requires high-quality crystals, optimized via iterative screening of buffers/pH.
  • Density functional theory (DFT) supplements structural data by modeling electronic interactions in bismuth-containing regions .

Methodological Question: What criteria define a rigorous research question for this compound studies?

Methodological Answer:
A strong research question must:

  • Address a literature gap (e.g., unexplored glycosylation patterns in bismuth complexes).
  • Be feasible (e.g., limited to in vitro models if in vivo studies are impractical).
  • Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
    Example: “How does this compound’s glycosylation affect its binding kinetics to viral proteases compared to non-glycosylated analogs?” .

Advanced Research Question: How can comparative studies with Glycobismine F inform the optimization of this compound derivatives?

Methodological Answer:

  • Structure-activity relationship (SAR) analysis to identify critical functional groups (e.g., hydroxyl vs. methyl groups).
  • Free energy calculations (MM/PBSA) to compare binding affinities.
  • In silico mutagenesis to predict modifications enhancing selectivity .

Methodological Question: What ethical and practical considerations apply to collaborative this compound research?

Methodological Answer:

  • Data-sharing agreements must comply with copyright laws and acknowledge original creators of reused datasets .
  • Ethical review for studies involving animal/human subjects, including participant selection criteria and informed consent protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.